2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Selectivity screening CDC25B phosphatase HIV-1 TAR RNA

2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (PubChem CID is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidin-4(5H)-one fused heterocyclic class. Its molecular formula is C20H15BrN2O3 with a molecular weight of 411.2 g/mol, a computed XLogP3 of 4, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C20H15BrN2O3
Molecular Weight 411.2 g/mol
CAS No. 902886-27-5
Cat. No. B3411191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
CAS902886-27-5
Molecular FormulaC20H15BrN2O3
Molecular Weight411.2 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
InChIInChI=1S/C20H15BrN2O3/c1-2-8-25-15-5-3-4-12(10-15)18-22-19(24)16-11-13-9-14(21)6-7-17(13)26-20(16)23-18/h2-7,9-10H,1,8,11H2,(H,22,23,24)
InChIKeyPAVJSEQCCRFTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902886-27-5): Chemical Identity and Core Properties for Procurement Decisions


2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (PubChem CID 22516139) is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidin-4(5H)-one fused heterocyclic class. Its molecular formula is C20H15BrN2O3 with a molecular weight of 411.2 g/mol, a computed XLogP3 of 4, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound features a 7-bromo substitution on the chromene ring and a 3-allyloxyphenyl group at the 2-position of the pyrimidinone core, a substitution pattern that distinguishes it from other chromeno[2,3-d]pyrimidine derivatives available in screening libraries [1]. This scaffold class has been investigated for NF-κB inhibition and senescence-inducing antiproliferative activity [2].

Why Generic Substitution Fails for 2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Structural Uniqueness and Functional Divergence from Close Analogs


Chromeno[2,3-d]pyrimidin-4(5H)-one derivatives cannot be treated as interchangeable screening compounds because both the nature of the 7-position halogen (Br vs. Cl vs. CH3) and the regioisomerism of the allyloxy substituent on the 2-phenyl ring (3-allyloxy vs. 4-allyloxy) profoundly alter electronic distribution, steric profile, and target engagement [1]. The bromine atom at position 7 provides a heavy atom for anomalous X-ray scattering and a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the 7-methyl analog, while the 3-allyloxy orientation presents a distinct hydrogen-bond acceptor geometry compared to the 4-allyloxy regioisomer [1]. PubChem bioassay screening has confirmed that even within this scaffold family, activity profiles are highly target-specific: the 7-bromo-3-allyloxy derivative was inactive in CDC25B-CDK2/CyclinA interaction and HIV-1 TAR RNA displacement assays, providing a defined selectivity baseline that may not hold for analogs with alternative substitution [2]. These structural and pharmacological distinctions establish that procurement decisions must be guided by the specific compound identity rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Assay Data, Physicochemical Properties, and Class-Level Context


PubChem Bioassay Screening Profile: Negative Selectivity Against CDC25B-CDK2 and HIV-1 TAR RNA Targets

In PubChem bioassays, 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one was tested and recorded as 'Inactive' in two orthogonal screening assays: AID 1259370 (Inhibitors of CDC25B-CDK2/CyclinA interaction) and AID 1259389 (HIV1_TAR FRET assay measuring displacement of FAM and TAMRA-labeled Tat peptide from HIV-1 TAR RNA) [1]. While specific IC50 values were not reported for this compound due to inactivity below the assay threshold, the negative result provides useful negative-selectivity information. By comparison, structurally related chromeno[2,3-d]pyrimidin-4-one derivatives in the ChEMBL database have shown activities spanning from nanomolar to micromolar ranges against various targets including BRD4 bromodomains and NF-κB, indicating that target engagement is highly dependent on the precise substitution pattern [2].

Selectivity screening CDC25B phosphatase HIV-1 TAR RNA Bromodomain-negative chemotype

Physicochemical Differentiation: XLogP3, Hydrogen Bonding Capacity, and Molecular Weight vs. Drug-Likeness Benchmarks

The compound's computed physicochemical properties position it within oral drug-likeness space while offering specific differentiation from close analogs. The target compound has a molecular weight of 411.2 g/mol, XLogP3 of 4, one hydrogen bond donor (HBD), four hydrogen bond acceptors (HBA), and four rotatable bonds [1]. All five parameters fall within Lipinski's Rule of Five thresholds (MW ≤ 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10). The XLogP3 value of 4 is notably closer to the upper limit of optimal permeability (typically XLogP 1–3 for CNS, up to 5 for oral) compared to the more polar 7-chloro-2-(2-hydroxyphenyl) analog (estimated XLogP ~2.5–3 due to the additional hydroxyl group) [1]. The single HBD limits aqueous solubility relative to analogs bearing hydroxyl or amine substituents on the 2-phenyl ring, which may be advantageous for membrane partitioning in cell-based assays but requires formulation consideration for in vitro biochemical studies [1].

Drug-likeness Lipinski parameters Physicochemical profiling Lead optimization

Class-Level Anti-Melanoma Activity Context: Chromeno[2,3-d]pyrimidin-4-one Scaffold as Senescence Inducers

A focused structure-activity relationship study by Oh et al. (2021) identified 4H-chromeno[2,3-d]pyrimidin-4-one derivatives as a novel class of senescence-inducing antiproliferative agents with activity against human melanoma A375 cells [1]. In that study, compound 38—a derivative within the same scaffold class—demonstrated remarkable in vitro anti-melanoma activity with good metabolic stability. The study employed high-content screening to detect senescence-like phenotypic changes without serious cytotoxicity against normal cells, establishing a therapeutic window for this chemotype [1]. While 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one was not individually characterized in this SAR campaign, its 7-bromo substitution and 3-allyloxyphenyl motif represent structural features that are amenable to further SAR exploration based on the established pharmacophore model [1]. The 7-bromo position provides a modular site for diversification via cross-coupling, enabling systematic optimization of the senescence-inducing phenotype.

Melanoma Senescence induction Antiproliferative activity Phenotypic screening

Positional Isomerism: 3-Allyloxy vs. 4-Allyloxy Regioisomer Impact on Target Recognition

The 3-allyloxy substitution on the 2-phenyl ring of the target compound differs from the commercially available 2-(4-(allyloxy)phenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one regioisomer . In the chromeno[2,3-d]pyrimidine pharmacophore, the vector of the 2-aryl substituent is a critical determinant of target binding, as demonstrated across multiple chemotypes targeting NF-κB, BRD4 bromodomains, and PI3K isoforms [1]. The meta-allyloxy orientation (3-position) presents the terminal alkene at a different dihedral angle relative to the pyrimidinone core compared to the para-allyloxy (4-position) regioisomer, altering the shape complementarity with hydrophobic binding pockets. PubChem bioassay data confirms that this compound is inactive against CDC25B-CDK2 and HIV-1 TAR, while no such data is publicly available for the 4-allyloxy regioisomer, highlighting the target-specific nature of regioisomeric differentiation [2].

Regioisomerism Structure-activity relationship Allyloxy positioning Target selectivity

Optimal Research Application Scenarios for 2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one Based on Verified Differentiation Evidence


Selectivity Profiling and Counterscreening Against CDC25B Phosphatase and HIV-1 TAR RNA Pathways

The confirmed inactivity of this compound in CDC25B-CDK2/CyclinA interaction (AID 1259370) and HIV-1 TAR RNA displacement (AID 1259389) assays [1] makes it a useful negative-control chemotype for laboratories developing inhibitors of these targets. Researchers can employ this compound to establish assay noise floors and verify that observed hits in chromeno[2,3-d]pyrimidine libraries are not artifacts of general scaffold promiscuity. Its defined inactivity in these specific pathways, combined with its structural membership in a scaffold class known to engage bromodomains and NF-κB [2], supports its use in multi-target selectivity panels where pathway-specific discrimination is required.

Synthetic Diversification at the 7-Bromo Position for Lead Optimization Campaigns

The 7-bromo substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of chemical space at this position [1]. The compound's single hydrogen bond donor and moderate lipophilicity (XLogP3 = 4) facilitate purification of coupling products by standard normal-phase or reverse-phase chromatography. This makes it a preferred starting material over the 7-methyl analog for medicinal chemistry groups seeking to generate focused libraries around the 4H-chromeno[2,3-d]pyrimidin-4-one senescence-inducing pharmacophore identified by Oh et al. (2021) [2].

Regioisomeric Selectivity Studies Comparing 3-Allyloxy vs. 4-Allyloxy Pharmacophore Vectors

The differential exit vector of the 3-allyloxy group versus the 4-allyloxy regioisomer provides a defined chemical probe for investigating the spatial requirements of target binding pockets within the chromeno[2,3-d]pyrimidine class [1]. Procurement of this specific regioisomer, alongside the 4-allyloxy variant, enables head-to-head SPR or ITC binding studies to quantify the energetic contribution of the allyloxy orientation to target affinity. This is particularly relevant for targets where the 2-aryl substituent projects into a chiral binding groove, as suggested by patent literature on NF-κB inhibitors in this scaffold class [3].

Anomalous X-ray Scattering in Structural Biology Co-crystallization Studies

The presence of bromine (atomic number 35) at the 7-position provides a strong anomalous scattering signal for experimental phasing in protein-ligand co-crystallography [1]. Unlike the 7-chloro analog (Cl, Z=17, weaker anomalous signal) or the 7-methyl analog (no heavy atom), this compound enables SAD or MAD phasing without requiring additional selenomethionine labeling or heavy-atom soaking. For structural biology groups studying chromeno[2,3-d]pyrimidine-target complexes, this feature substantially reduces the experimental burden of structure determination while providing unambiguous electron density for ligand placement [1].

Quote Request

Request a Quote for 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.